1,2,4-Triazolidine-3,5-dithione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

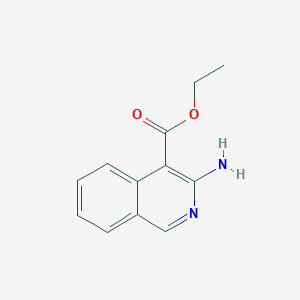

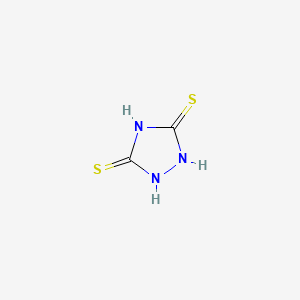

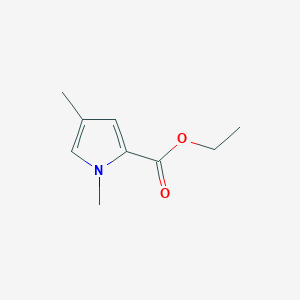

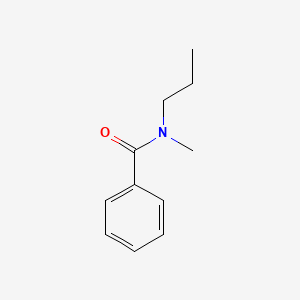

1,2,4-Triazolidine-3,5-dithione is a compound with the molecular formula C2H3N3S2 . It is a dithione derivative, which means it contains two sulfur atoms in its structure . It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazolidine-3,5-dithione derivatives involves a simple reaction between aldehydes and thiosemicarbazide . This reaction takes place in a 60:40 v/v water/ethanol solution at room temperature . The formation of the target compounds is confirmed by NMR, IR, and ESI–MS analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolidine-3,5-dithione consists of a triazolidine ring with two sulfur atoms attached to the 3 and 5 positions . The average mass of the molecule is 133.195 Da, and the monoisotopic mass is 132.976837 Da .Chemical Reactions Analysis

1,2,4-Triazolidine-3,5-dithione has shown remarkable reactivity towards a wide array of unsaturated hydrocarbons . For example, it reacts in an alkaline medium with chloroacetic acid and its derivatives, as well as with α-bromo ketones, resulting in their conversion to 4-aryl-1,2,4-triazole-3,5-bis (sulfides) .Physical And Chemical Properties Analysis

1,2,4-Triazolidine-3,5-dithione is a white to slightly yellow solid at room temperature . It has a molecular formula of CHNS and an average mass of 133.195 Da .Mecanismo De Acción

Direcciones Futuras

The future directions for 1,2,4-Triazolidine-3,5-dithione research could involve exploring its potential medicinal applications, given its significant acetylcholinesterase inhibitory activity . Additionally, the development of more eco-friendly, non-toxic, and energy-efficient methodologies for the synthesis of this compound could be another area of focus .

Propiedades

IUPAC Name |

1,2,4-triazolidine-3,5-dithione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENVTYBQKCILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NC(=S)NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873520 |

Source

|

| Record name | 3,5-Dimercapto-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazolidine-3,5-dithione | |

CAS RN |

5650-03-3 |

Source

|

| Record name | 3,5-Dimercapto-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B8766242.png)

![4-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8766248.png)

-isoquinoline-2-carbaldehyde](/img/structure/B8766306.png)